2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Description
“2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate” is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromen-7-yl (coumarin) core esterified with a hexanoic acid chain. The hexanoate moiety is further substituted at the 6-position with a benzyloxycarbonyl (Cbz) amino group. This structural design combines the photophysical and bioactive properties of coumarins with the functional versatility of the Cbz-protected amine, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H23NO6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C23H23NO6/c25-21(29-19-12-10-18-11-13-22(26)30-20(18)15-19)9-5-2-6-14-24-23(27)28-16-17-7-3-1-4-8-17/h1,3-4,7-8,10-13,15H,2,5-6,9,14,16H2,(H,24,27) |
InChI Key |
AYASNHLOMBXWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For example, the synthesis of similar compounds has been achieved using benzyl chloroformate and triethylamine in dichloromethane at room temperature . The reaction conditions may vary depending on the specific acylating agent and desired product.
Chemical Reactions Analysis
2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis . Additionally, its enzyme inhibitory properties are due to its ability to bind to the active sites of cholinesterase and monoamine oxidase, preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous coumarin derivatives:
Key Observations:
In contrast, the dichloro-methyl analog retains the hexanoate chain but adds halogen atoms, which may enhance binding to hydrophobic enzyme pockets.
Electronic Effects :
- The 4-chlorobenzoate derivative leverages an electron-withdrawing Cl group to stabilize the ester bond against hydrolysis, a feature absent in the target compound.
- Halogenation in the dichloro-methyl analog introduces strong electronic effects, possibly altering UV-Vis absorption profiles.
Biological Relevance :
- The Cbz group in the target and dichloro-methyl analog mimics protective strategies seen in peptidomimetics, suggesting utility in drug design (e.g., shielding amine groups from metabolic degradation).
Crystallographic Insights: Structural studies of related coumarins (e.g., 2-oxo-2H-chromen-4-yl 4-methyl-benzoate ) reveal planar coumarin cores with ester substituents influencing packing motifs. The target’s hexanoate chain likely induces non-planar conformations, affecting crystallinity.
Research Findings and Data
Solubility and Stability:
- Target Compound: Predicted low aqueous solubility due to the Cbz-hexanoate chain. Stability in organic solvents (e.g., DMSO, chloroform) is expected .
- 4-Chlorobenzoate Derivative : Enhanced stability in polar aprotic solvents (e.g., acetonitrile) due to Cl substitution.
Biological Activity
The compound 2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate , also referred to as a derivative of coumarin, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
Chemical Formula: C21H22ClN1O6
Molecular Weight: Approximately 492.3 g/mol
IUPAC Name: 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
The compound features a chromen-2-one core with specific substitutions that enhance its biological activity. The presence of the benzyloxycarbonyl group and amino hexanoate moiety is significant for its therapeutic potential.
Synthesis
The synthesis generally involves multiple steps, including:
- Formation of the chromenone core through cyclization reactions.
- Substitution reactions to introduce the benzyloxycarbonyl and amino hexanoate groups.
- Purification techniques such as chromatography to isolate the final product.
Anticancer Properties
Research indicates that derivatives of coumarin, including this compound, exhibit significant anticancer activity. For instance, compounds structurally similar to This compound have shown IC50 values against MCF-7 breast cancer cells in the low micromolar range:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Similar Coumarin Derivative | 0.47 | MCF-7 Cells |
| Another Coumarin Variant | 9.54 | MCF-7 Cells |
These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, possibly involving apoptosis induction or cell cycle arrest.
The biological activity is hypothesized to arise from interactions with specific molecular targets, including:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation: Potential modulation of growth factor receptors could contribute to its anticancer effects.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of coumarin derivatives in various biological assays:
- Study on Antimicrobial Activity: The compound demonstrated promising antimicrobial properties against a range of pathogens, indicating potential applications in treating infections.
- Study on Anti-inflammatory Effects: In vitro studies showed that the compound could reduce inflammatory markers, suggesting a role in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison with other coumarin derivatives reveals unique aspects of This compound :
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Anticoagulant properties |
| Warfarin | Multiple substitutions | Complex pharmacokinetics |
| Methyl 6-{[(benzyloxy)carbonyl]amino}hexanoate | Lacks dichloro substitution | Simpler structure; used in peptide synthesis |
The unique substitution pattern of 2-oxo-2H-chromen-7-y contributes to its distinct chemical reactivity and biological properties compared to these structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
